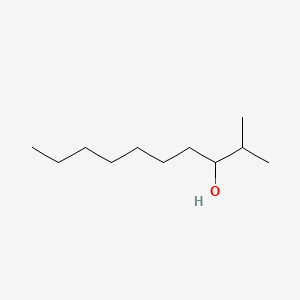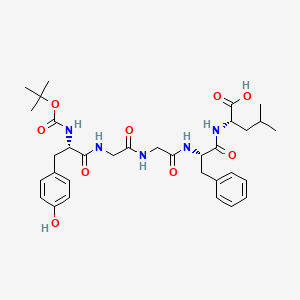
Boc-leu-enkephalin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-leu-enkephalin, also known as N-tert-butoxycarbonyl-leucine-enkephalin, is a synthetic opioid peptide. It is derived from the naturally occurring enkephalins, which are endogenous opioid peptides found in the brain and other tissues. Enkephalins play a crucial role in modulating pain and emotional responses by interacting with opioid receptors.
准备方法
Synthetic Routes and Reaction Conditions
Boc-leu-enkephalin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by the Boc group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of environmentally friendly solvents, such as water, is being explored to minimize the environmental impact of peptide synthesis .
化学反应分析
Types of Reactions
Boc-leu-enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Boc-leu-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through interactions with opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Used in the development of peptide-based drugs and as a reference compound in analytical techniques
作用机制
Boc-leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. Upon binding, it activates the receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and can also influence emotional and cognitive functions .
相似化合物的比较
Similar Compounds
Leu-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc protection.
Met-enkephalin: Another endogenous opioid peptide with methionine instead of leucine at the fifth position.
Dynorphin: A related opioid peptide with a longer amino acid sequence and different receptor selectivity.
Uniqueness
Boc-leu-enkephalin is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during synthesis. This protection allows for more precise modifications and analog development compared to its unprotected counterparts .
属性
分子式 |
C33H45N5O9 |
|---|---|
分子量 |
655.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H45N5O9/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)47-33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |
InChI 键 |
LRVSRJCCIDBURD-GSDHBNRESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


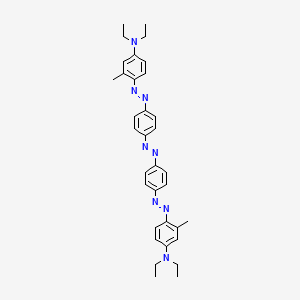
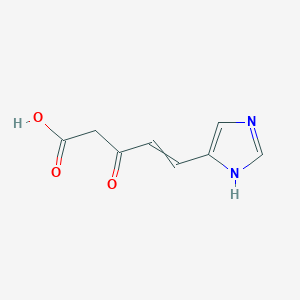
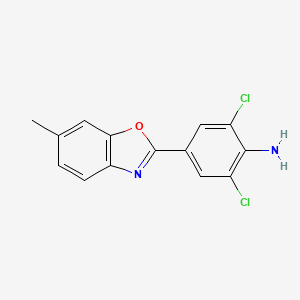
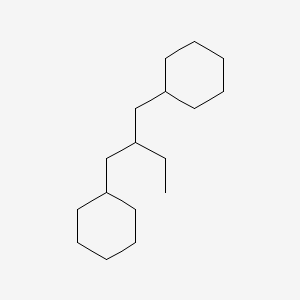
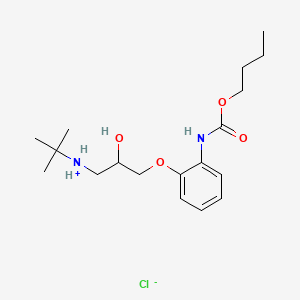

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
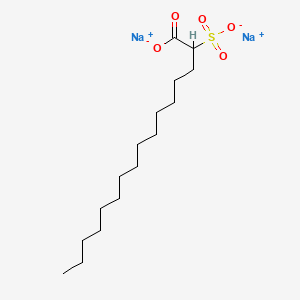
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
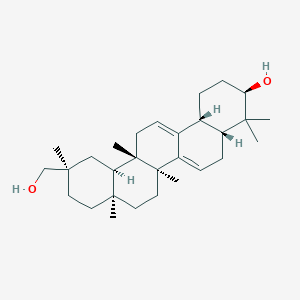
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
